

Technical Guide: Reactivity & Applications of Methyl 5-acetyl-2-methoxybenzoate[1]

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Compound of Interest

Compound Name: *Methyl 5-acetyl-2-methoxybenzoate*

CAS No.: 39971-36-3

Cat. No.: B1349414

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Executive Summary & Structural Analysis

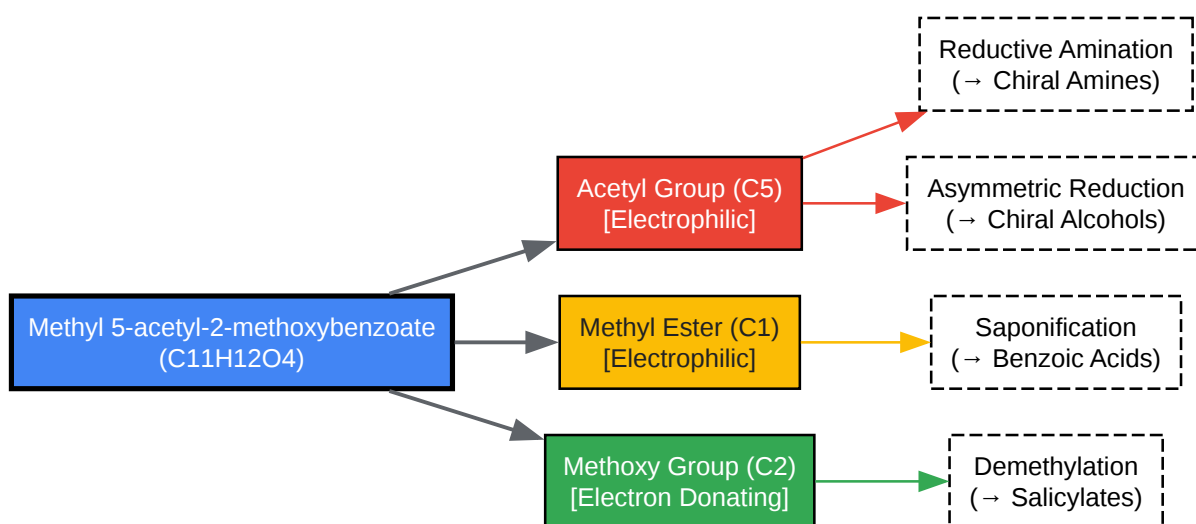
Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3; User Ref: 26799-49-3) acts as a "Privileged Scaffold" in medicinal chemistry due to its orthogonal reactivity.[1] It possesses three distinct chemical handles—an aryl ketone, a methyl ester, and a methoxy ether—positioned on a benzene core.[1] This arrangement allows for the independent functionalization of each site, making it an ideal precursor for library generation and API synthesis.[1]

Physicochemical Profile

| Property | Value | Relevance |
|-------------------|--|---------------------------------------|
| Molecular Formula | C ₁₁ H ₁₂ O ₄ | Core Scaffold |
| Molecular Weight | 208.21 g/mol | Fragment-based Drug Design |
| LogP | ~1.7 | Good Lipophilicity for CNS/Oral drugs |
| Key Functionality | Acetyl (C5), Methoxy (C2), Ester (C1) | Orthogonal Reactivity Sites |

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.



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Caption: Orthogonal reactivity map showing the three primary functional handles and their downstream synthetic utility.[1]

Key Reaction Module 1: The Ketone Handle (C5)

The acetyl group at the 5-position is the most chemically versatile site.[1] In drug development, this ketone is typically converted into a chiral alcohol (as seen in beta-agonists) or an amine

(via reductive amination).[1]

Asymmetric Reduction (Synthesis of Chiral Alcohols)

Transforming the achiral ketone into a chiral hydroxyl group is a critical step for biological activity.[1]

- Reagents: (+)-DIP-Cl, Corey-Bakshi-Shibata (CBS) catalyst, or Ketoreductase (KRED) enzymes.[1]
- Mechanism: Hydride transfer to the Re or Si face of the carbonyl.[1]
- Strategic Note: Perform this step before ester hydrolysis to avoid chemoselectivity issues with the carboxylic acid.[1]

Experimental Protocol: CBS Reduction

- Preparation: Dissolve **Methyl 5-acetyl-2-methoxybenzoate** (1.0 eq) in anhydrous THF under N₂.
- Catalyst Loading: Add (R)-Me-CBS catalyst (0.1 eq) at -20°C.
- Reduction: Dropwise add Borane-THF complex (BH₃·THF, 0.6 eq) over 30 minutes. Maintain temperature < -15°C to ensure enantioselectivity.
- Quench: Slowly add MeOH to quench excess borane.
- Workup: Partition between EtOAc and 1N HCl. Dry organic layer over MgSO₄. [1]
- Expected Yield: >90% yield, >95% ee.

Reductive Amination

Used to introduce amine linkers found in antipsychotics or kinase inhibitors.[1]

- Reagents: Primary amine (R-NH₂), NaBH(OAc)₃, DCM/AcOH.[1]
- Why NaBH(OAc)₃? It is mild enough to reduce the intermediate imine without reducing the ketone or ester.[1]

Key Reaction Module 2: The Ester Handle (C1)

The methyl ester serves as a "masked" carboxylic acid.^[1] Hydrolysis reveals the acid, which is then coupled to amines to form benzamides—a structural motif prevalent in dopamine antagonists (e.g., Itopride, Amisulpride analogs).^[1]

Chemo-selective Hydrolysis

The challenge is to hydrolyze the ester without affecting the acetyl group (which is sensitive to strong base aldol condensation) or the methoxy group.^[1]

Experimental Protocol: LiOH Saponification

- Solvent System: Use a THF:Water (3:^[1]1) mixture. The THF solubilizes the organic ester, while water dissolves the base.^[1]
- Reaction: Add LiOH·H₂O (1.2 eq) at 0°C, then warm to Room Temperature (RT).^[1]
- Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (R_f ~0.^[1]5) should disappear, and the acid (R_f ~0.^[1]1) will form.^[1]
- Acidification: Carefully acidify to pH 3-4 using 1N HCl. Do not use strong mineral acids at high temps to avoid decarboxylation.^[1]
- Isolation: The product, 5-acetyl-2-methoxybenzoic acid, usually precipitates as a white solid.^[1] Filtration is preferred over extraction for purity.^[1]

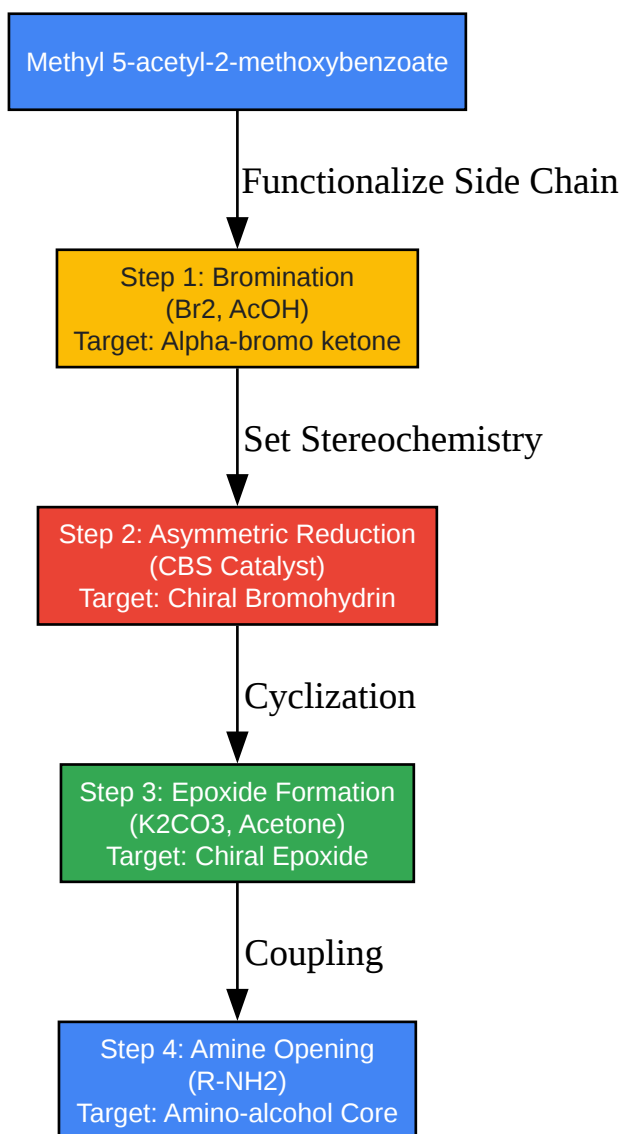
Key Reaction Module 3: The Methoxy Core (C2)

While often left intact as a pharmacophore, the methoxy group can be demethylated to reveal a phenol.^[1] This is common when synthesizing Salmeterol analogs, where a lipophilic chain is attached to the phenol oxygen.^[1]

- Reagent: BBr₃ (Boron tribromide) in DCM at -78°C.
- Caution: BBr₃ is aggressive and will also cleave the methyl ester.^[1] If the ester must be preserved, use milder reagents like AlCl₃/NaI or thiol-based cleavage.^[1]

Synthesis Workflow: API Intermediate Case Study

The following workflow demonstrates how these modules are sequenced to synthesize a hypothetical Phenylethanolamine Beta-Agonist precursor.



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Caption: Sequential functionalization strategy for converting the acetyl group into a chiral pharmacophore.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 606426, **Methyl 5-acetyl-2-methoxybenzoate**. Retrieved from [[Link](#)]
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Sources

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